molecular formula C18H16O6 B1207359 Frenolicin B CAS No. 68930-68-7

Frenolicin B

Cat. No.: B1207359
CAS No.: 68930-68-7
M. Wt: 328.3 g/mol
InChI Key: AVCPRTNVVRPELB-YRUZYCQGSA-N
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Preparation Methods

Frenolicin B is prepared by cultivating a microorganism belonging to the genus Streptomyces, specifically Streptomyces roseofulvus AM-3867, in a culture medium. The compound is then isolated from the cultured product . The industrial production method involves fermentation, where the bacterium is grown under controlled conditions to produce the desired compound. The fermentation broth is then processed to extract and purify this compound .

Chemical Reactions Analysis

Frenolicin B undergoes various chemical reactions, including oxidation and reduction. It is a selective inhibitor of glutaredoxin 3 and peroxiredoxin 1, which are involved in maintaining redox homeostasis . Common reagents used in these reactions include oxidizing agents that facilitate the formation of reactive oxygen species (ROS). The major products formed from these reactions are typically intermediates that further participate in biological pathways .

Mechanism of Action

Frenolicin B exerts its effects by selectively inhibiting glutaredoxin 3 and peroxiredoxin 1. These proteins play a critical role in maintaining redox homeostasis within cells. By inhibiting these proteins, this compound increases the levels of reactive oxygen species, leading to oxidative stress and subsequent inhibition of cancer cell growth. This mechanism involves the repression of the mTORC1/4E-BP1 signaling axis, which is crucial for tumor progression .

Comparison with Similar Compounds

Frenolicin B is part of the pyranonaphthoquinone family of compounds. Similar compounds include frenolicins C-F, UCF76-A, and other pyranonaphthoquinones . What sets this compound apart is its potent and selective inhibition of glutaredoxin 3 and peroxiredoxin 1, which are not as prominently targeted by other related compounds . This unique mechanism of action makes this compound a valuable compound for both scientific research and potential therapeutic applications.

Properties

IUPAC Name

(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPRTNVVRPELB-YRUZYCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219000
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68930-68-7
Record name Frenolicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68930-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frenolicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068930687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385375GE9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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